Cas no 105283-71-4 (4-(4-fluorobenzenesulfonyl)piperidine hydrochloride)
4-(4-fluorobenzenesulfonyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 4-[(4-fluorophenyl)sulfonyl]-, hydrochloride
- 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
- 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride
- EN300-239564
- 4-[(4-fluorophenyl)sulfonyl]piperidine hydrochloride
- 4-(4-fluorophenylsulfonyl)piperidine hydrochloride
- F9995-2542
- DB-241409
- SCHEMBL4095644
- 4-((4-fluorophenyl)sulfonyl)piperidinehydrochloride
- 4-(4-fluorophenyl)sulfonylpiperidine;hydrochloride
- 4-(4-Fluoro-benzenesulfonyl)-piperidine hydrochloride
- AKOS015940643
- A896044
- 105283-71-4
- IRQFGDDCDPPOBT-UHFFFAOYSA-N
- 4-(4-Fluoro-phenylsulfonyl)-piperidine Hydrochloride
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- MDL: MFCD18837553
- Inchi: 1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
- InChI Key: IRQFGDDCDPPOBT-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(=CC=1)F)(C1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 279.0496058g/mol
- Monoisotopic Mass: 279.0496058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
4-(4-fluorobenzenesulfonyl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F632583-25mg |
4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride |
105283-71-4 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | F632583-50mg |
4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride |
105283-71-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | F632583-250mg |
4-((4-Fluorophenyl)sulfonyl)piperidine Hydrochloride |
105283-71-4 | 250mg |
$ 340.00 | 2022-06-02 | ||
| Alichem | A129007284-1g |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 1g |
$577.80 | 2023-09-04 | |
| Apollo Scientific | PC408343-500mg |
4-(4-Fluoro-benzenesulfonyl)-piperidine hydrochloride |
105283-71-4 | 500mg |
£340.00 | 2024-05-26 | ||
| Chemenu | CM180683-1g |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 1g |
$843 | 2023-01-13 | |
| Chemenu | CM180683-100mg |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 100mg |
$221 | 2023-01-13 | |
| Chemenu | CM180683-250mg |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 250mg |
$318 | 2023-01-13 | |
| eNovation Chemicals LLC | Y0987722-5g |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 5g |
$2100 | 2024-07-24 | |
| Chemenu | CM180683-1g |
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride |
105283-71-4 | 95% | 1g |
$505 | 2021-08-05 |
4-(4-fluorobenzenesulfonyl)piperidine hydrochloride Suppliers
4-(4-fluorobenzenesulfonyl)piperidine hydrochloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride
Introduction to 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride (CAS No. 105283-71-4)
4-(4-fluorobenzenesulfonyl)piperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 105283-71-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzenesulfonyl group in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel pharmaceutical agents.
The molecular structure of 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride consists of a piperidine ring substituted with a 4-fluorobenzenesulfonyl moiety, linked through an N-C bond. This arrangement contributes to its stability and reactivity, enabling its use in various synthetic pathways and medicinal chemistry applications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and formulation development.
In recent years, there has been growing interest in the development of piperidine-based compounds due to their broad spectrum of biological activities. These activities include but are not limited to kinase inhibition, antiviral effects, and anti-inflammatory properties. The introduction of fluorine atoms into aromatic rings, such as in the fluorobenzenesulfonyl group, is known to modulate the pharmacokinetic and pharmacodynamic profiles of drugs, often enhancing their potency and selectivity.
One of the most compelling aspects of 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride is its potential as a lead compound in the discovery of new therapeutic agents. Researchers have leveraged its structural features to design molecules that interact with specific biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in cancer progression. The fluorobenzenesulfonyl moiety plays a crucial role in these interactions by providing a rigid scaffold that optimizes binding affinity.
The synthesis of 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as 4-flurobenzenesulfonyl chloride and piperidine. The reaction sequence often includes nucleophilic substitution followed by salt formation to yield the final product. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to improve yield and purity.
From a pharmacological perspective, 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride has demonstrated promising results in preclinical studies. Its ability to modulate enzyme activity suggests potential applications in treating various diseases, including those associated with abnormal enzyme function. Additionally, its structural features make it amenable to further derivatization, allowing for the creation of libraries of compounds with tailored properties for high-throughput screening.
The role of computational chemistry in the study of 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at the atomic level. These studies provide insights into how modifications to its structure can enhance its efficacy and reduce side effects. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
In conclusion, 4-(4-fluorobenzenesulfonyl)piperidine hydrochloride (CAS No. 105283-71-4) represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a cornerstone in the development of new therapeutic agents. As research continues to uncover new applications and synthetic methodologies for this compound, its significance in medicinal chemistry is likely to grow even further.
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